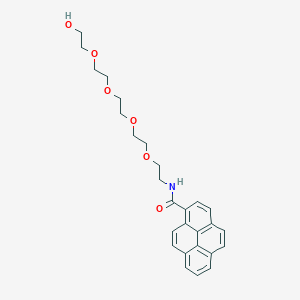

Pyrene-PEG5-alcohol

Descripción

Propiedades

IUPAC Name |

N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO6/c29-11-13-32-15-17-34-19-18-33-16-14-31-12-10-28-27(30)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)26(22)25(20)21/h1-9,29H,10-19H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESHAVYJGOEYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Pyrene-PEG5-alcohol: A Fluorescent Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene-PEG5-alcohol, with the IUPAC name N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)pyrene-1-carboxamide, is a specialized chemical compound featuring a pyrene group attached to a five-unit polyethylene glycol (PEG) spacer, terminating in a hydroxyl group. This unique structure combines the fluorescent properties of pyrene with the biocompatibility and solubility-enhancing characteristics of the PEG linker. Its primary application lies in the field of targeted protein degradation as a fluorescent linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The terminal hydroxyl group also allows for further chemical modification, making it a versatile tool in bioconjugation and drug delivery research. This guide provides a comprehensive overview of its properties, a detailed (proposed) synthesis protocol, characterization methods, and its application in the development of fluorescently-labeled PROTACs.

Core Properties and Specifications

This compound is a solid powder, valued for its high purity and stability under specified storage conditions.[1] Its key characteristics are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)pyrene-1-carboxamide | [1] |

| CAS Number | 1817735-44-6 | [1][2][3] |

| Chemical Formula | C₂₇H₃₁NO₆ | |

| Molecular Weight | 465.55 g/mol | |

| Exact Mass | 465.2151 | |

| Purity | >98% | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO, DMF, DCM |

Table 2: Spectroscopic and Storage Information

| Property | Value | Source(s) |

| Excitation Maxima (nm) | 313, 326, 343 | |

| Emission Maxima (nm) | 377, 397 | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark place. | |

| Shipping Conditions | Ambient temperature |

Synthesis and Characterization

Proposed Synthesis Protocol: Amide Coupling

This protocol describes the chemical reaction to form the stable amide bond between the pyrene moiety and the PEG linker.

Materials:

-

Pyrene-1-carboxylic acid

-

Amino-PEG5-alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrene-1-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid. Stir the mixture at room temperature for 1-2 hours.

-

In a separate flask, dissolve amino-PEG5-alcohol (1 equivalent) and a non-nucleophilic base such as TEA (1.5 equivalents) in anhydrous DMF.

-

Slowly add the amino-PEG5-alcohol solution to the activated pyrene-1-carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane to elute the final product, this compound.

-

Collect the fractions containing the desired product, combine them, and remove the solvent to yield the purified solid.

Characterization

The successful synthesis and purity of this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic aromatic proton signals from the pyrene group and signals corresponding to the ethylene glycol units of the PEG chain.

-

¹³C NMR: Will confirm the presence of carbons from both the pyrene and PEG moieties.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS can be used to confirm the molecular weight of the final product, which should correspond to 465.55 g/mol .

Fluorescence Spectroscopy:

-

Measurement of the excitation and emission spectra in a suitable solvent (e.g., DMSO, DMF) will confirm the fluorescent properties of the pyrene group. The expected excitation maxima are around 313, 326, and 343 nm, with emission maxima at approximately 377 and 397 nm.

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC can be used to assess the purity of the final product, which should be greater than 98%.

Application in PROTAC Development

This compound is an ideal fluorescent linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The pyrene moiety allows for the tracking and quantification of the PROTAC in various assays.

Experimental Protocol: Synthesis of a Fluorescent PROTAC

This protocol outlines the final step in synthesizing a fluorescent PROTAC by conjugating a warhead (for the POI) and an anchor (for the E3 ligase) using this compound as the linker. This example assumes one of the ligands has been pre-functionalized with a reactive group (e.g., a carboxylic acid) to react with the hydroxyl group of this compound.

Materials:

-

This compound

-

POI ligand with a carboxylic acid group

-

E3 ligase ligand with a suitable reactive group

-

Coupling reagents (e.g., DCC, EDC/NHS)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (silica gel, HPLC)

Procedure:

-

Activation of POI Ligand: Dissolve the POI ligand-COOH (1 equivalent) in anhydrous DMF. Add EDC (1.2 equivalents) and NHS (1.2 equivalents) and stir at room temperature for 1-2 hours.

-

Coupling to Linker: Add this compound (1 equivalent) and a base like TEA (1.5 equivalents) to the activated POI ligand solution. Stir for 12-24 hours. Purify the resulting POI-Linker-OH conjugate.

-

Activation of Terminal Hydroxyl: The terminal hydroxyl group of the POI-Linker-OH conjugate can be converted to a more reactive group (e.g., a tosylate or mesylate) for coupling with the E3 ligase ligand.

-

Final Coupling: React the activated POI-Linker with the E3 ligase ligand under appropriate conditions to form the final fluorescent PROTAC.

-

Purification and Characterization: Purify the final PROTAC using preparative HPLC and confirm its identity and purity with LC-MS and NMR.

Experimental Protocol: Cellular Imaging of a Fluorescent PROTAC

The pyrene label allows for direct visualization of the PROTAC's cellular uptake and localization using fluorescence microscopy.

Materials:

-

Cells of interest cultured on glass-bottom imaging dishes

-

Fluorescent PROTAC synthesized with this compound

-

Live-cell imaging medium (phenol red-free)

-

Confocal or high-content imaging microscope with appropriate filter sets for pyrene (excitation ~340 nm, emission ~380-400 nm)

Procedure:

-

Cell Plating: Seed cells on glass-bottom dishes to achieve 60-80% confluency for imaging.

-

PROTAC Treatment: Prepare serial dilutions of the fluorescent PROTAC in live-cell imaging medium. Replace the culture medium with the PROTAC-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the PROTAC for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂.

-

Washing: Gently wash the cells with fresh, pre-warmed imaging medium to remove any unbound PROTAC.

-

Imaging: Immediately image the cells using a fluorescence microscope. Acquire images in the pyrene channel and a brightfield or phase-contrast channel to assess cell morphology. Time-lapse imaging can be performed to observe the dynamics of PROTAC uptake and distribution.

-

Image Analysis: Use image analysis software to quantify the fluorescence intensity within cells or specific subcellular compartments.

Experimental Protocol: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following treatment with the PROTAC.

Materials:

-

Cells of interest cultured in multi-well plates

-

PROTAC synthesized with this compound

-

Lysis buffer (e.g., RIPA) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies for the POI and loading control, followed by the HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine parameters like DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).

Conclusion

This compound is a highly valuable tool for researchers in drug discovery and chemical biology. Its fluorescent pyrene component, combined with a flexible and biocompatible PEG linker, makes it particularly well-suited for the development and analysis of PROTACs. The ability to directly visualize and track these potent molecules within cellular environments provides critical insights into their mechanism of action, facilitating the optimization of next-generation protein degraders. The detailed protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in advanced research applications.

References

In-Depth Technical Guide to Pyrene-PEG5-alcohol (CAS: 1817735-44-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrene-PEG5-alcohol, a fluorescent linker molecule with significant applications in biomedical research and drug development. Below you will find its chemical and physical properties, key applications with a focus on Proteolysis Targeting Chimeras (PROTACs), and generalized experimental protocols.

Core Compound Specifications

This compound, with the CAS number 1817735-44-6, is a bifunctional molecule that combines the unique fluorescent properties of pyrene with the solubilizing and biocompatible characteristics of a five-unit polyethylene glycol (PEG) chain.[1] The terminal alcohol group provides a reactive handle for further chemical modification and conjugation.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 1817735-44-6 | [1] |

| IUPAC Name | N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)pyrene-1-carboxamide | |

| Chemical Formula | C₂₇H₃₁NO₆ | |

| Molecular Weight | 465.55 g/mol | |

| Exact Mass | 465.2151 | |

| Purity | Typically >98% | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | Long-term: -20°C; Short-term: 0 - 4°C. Store in a dry, dark place. | |

| Shipping Conditions | Ambient temperature |

Spectroscopic and Fluorescent Properties

The pyrene moiety of the molecule is a well-characterized polycyclic aromatic hydrocarbon that serves as a robust fluorescent probe. Its fluorescence is notably sensitive to the polarity of its local environment.

| Spectroscopic Property | Value (nm) | Source(s) |

| Excitation Maximum | 313, 326, 343 | |

| Emission Maximum | 377, 397 | |

| Fluorescence Quantum Yield | High (reported as ~0.99 in acetone for pyrene derivatives) |

Key Applications in Research and Drug Development

Linker for Proteolysis Targeting Chimeras (PROTACs)

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.

The this compound linker plays a crucial role in this process:

-

Spacial Orientation : The PEG chain provides the necessary length and flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Physicochemical Properties : The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the resulting PROTAC molecule.

-

Fluorescent Tagging : The pyrene group allows for the tracking and visualization of the PROTAC in cellular and biochemical assays, aiding in mechanism-of-action studies.

Signaling Pathway for PROTAC-Mediated Protein Degradation

Caption: A diagram illustrating the mechanism of action for a PROTAC.

Fluorescent Probe for Bioconjugation and Imaging

The inherent fluorescence of the pyrene moiety allows this compound to be used as a fluorescent label for various biomolecules, such as proteins and peptides. Its sensitivity to the microenvironment can be exploited to study molecular interactions, protein folding, and membrane dynamics. The PEG chain enhances the water solubility of the pyrene core, making it suitable for use in aqueous biological systems.

Experimental Protocols

While specific protocols detailing the use of this compound are not widely published, the following are generalized methodologies for its primary applications.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol outlines a common strategy for incorporating a hydroxyl-terminated PEG linker like this compound into a PROTAC. This typically involves converting the alcohol to a more reactive functional group, such as a carboxylic acid or an amine, before coupling with the target protein binder or the E3 ligase ligand.

Workflow for PROTAC Synthesis

Caption: A generalized workflow for synthesizing a PROTAC using a PEG linker.

Step 1: Functionalization of this compound

-

The terminal hydroxyl group of this compound can be oxidized to a carboxylic acid using standard oxidation reagents (e.g., Jones reagent, TEMPO).

-

Alternatively, it can be converted to an amine via a two-step process involving mesylation followed by substitution with an azide and subsequent reduction.

Step 2: First Amide Coupling

-

Dissolve the functionalized Pyrene-PEG5-linker (e.g., Pyrene-PEG5-COOH) (1.0 eq) in an anhydrous solvent such as DMF.

-

Add a peptide coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

-

Stir the mixture for approximately 15 minutes at room temperature.

-

Add the first binding ligand (either the protein of interest binder or the E3 ligase ligand with a free amine) (1.1 eq).

-

Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting intermediate by flash column chromatography.

Step 3: Second Amide Coupling

-

If the other end of the linker is protected, deprotect it using appropriate conditions.

-

Repeat the amide coupling procedure described in Step 2 with the second binding ligand.

Step 4: Final Purification

-

Purify the final PROTAC conjugate using reverse-phase preparative HPLC to achieve high purity.

-

Characterize the final product by LC-MS and NMR.

General Protocol for Fluorescence Spectroscopy

This protocol describes a general method for characterizing the fluorescent properties of a this compound conjugate.

Materials and Equipment:

-

This compound or its conjugate

-

Spectroscopy-grade solvents (e.g., DMSO, phosphate-buffered saline)

-

Quartz cuvettes

-

Fluorometer

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the pyrene-containing compound in a suitable solvent (e.g., DMSO).

-

Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in the desired solvent for analysis. The final concentrations should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength (e.g., 343 nm).

-

Set the emission scan range (e.g., 350-600 nm).

-

Set the excitation and emission slit widths to appropriate values (e.g., 5 nm).

-

-

Measurement:

-

Record the fluorescence spectrum of a solvent blank and subtract it from the sample spectra.

-

Record the fluorescence emission spectrum of each working solution.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission.

-

If studying environmental effects, repeat the measurements in solvents of varying polarity and observe any shifts in the emission maxima or changes in fluorescence intensity.

-

Conclusion

This compound is a versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, combining a sensitive fluorescent reporter with a flexible and biocompatible PEG linker, makes it particularly well-suited for the development and study of PROTACs. The terminal hydroxyl group also allows for its straightforward incorporation into a variety of other bioconjugates for imaging and diagnostic applications. This guide provides the foundational knowledge for utilizing this compound in a research setting.

References

Synthesis of Pyrene-PEG5-Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Pyrene-PEG5-alcohol, a fluorescently tagged, polyethylene glycol (PEG)-based linker molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and related disciplines who require a detailed understanding of the synthesis and characterization of this compound.

Introduction

This compound, systematically named N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)pyrene-1-carboxamide, is a valuable tool in biomedical research and drug development. Its structure incorporates a pyrene moiety, a polycyclic aromatic hydrocarbon known for its fluorescent properties, and a pentaethylene glycol (PEG5) linker terminated with a hydroxyl group. The pyrene group allows for sensitive fluorescent detection, making it useful for tracking molecules in biological systems. The hydrophilic PEG linker enhances water solubility and can reduce non-specific binding, while the terminal hydroxyl group provides a reactive site for further chemical modification and conjugation to other molecules of interest, such as proteins, peptides, or small molecule drugs.

This guide details a plausible and robust synthetic route to this compound, focusing on the amide coupling of 1-pyrenecarboxylic acid with 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethanol (Amino-PEG5-alcohol).

Synthetic Strategy

The synthesis of this compound is primarily achieved through a two-step process, which can be expanded to three steps if starting from pyrene. The overall synthetic pathway is illustrated below:

Caption: Overall synthetic pathway for this compound.

The key steps involve:

-

Synthesis of 1-Pyrenecarboxylic Acid (Optional): If not commercially available, 1-pyrenecarboxylic acid can be synthesized from pyrene.

-

Amide Coupling: The core of the synthesis is the formation of a stable amide bond between the carboxylic acid group of 1-pyrenecarboxylic acid and the primary amine of Amino-PEG5-alcohol. This reaction is typically facilitated by activating the carboxylic acid, for example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Experimental Protocols

Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis.

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |

| Pyrene | C₁₆H₁₀ | 202.25 | Sigma-Aldrich |

| n-Butyllithium | C₄H₉Li | 64.06 | Sigma-Aldrich |

| Dry Ice (Solid CO₂) | CO₂ | 44.01 | Various |

| 1-Pyrenecarboxylic Acid | C₁₇H₁₀O₂ | 246.26 | Sigma-Aldrich |

| Amino-PEG5-alcohol | C₁₀H₂₃NO₅ | 237.29 | BroadPharm |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃·HCl | 191.70 | Thermo Fisher Scientific |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 | Thermo Fisher Scientific |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Sigma-Aldrich |

| Sodium Sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | Sigma-Aldrich |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | MilliporeSigma |

Synthesis of 1-Pyrenecarboxylic Acid

This protocol describes the carboxylation of pyrene using n-butyllithium and dry ice.

Caption: Experimental workflow for the synthesis of 1-pyrenecarboxylic acid.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the solution over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Carefully add an excess of crushed dry ice to the reaction mixture in small portions.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction by adding water.

-

Acidify the aqueous solution to pH 2 with 2 M HCl, which will precipitate the crude product.

-

Filter the precipitate and wash with cold water.

-

The crude 1-pyrenecarboxylic acid can be purified by recrystallization from a suitable solvent such as ethanol or toluene.

Synthesis of this compound

This protocol details the EDC/NHS-mediated amide coupling of 1-pyrenecarboxylic acid and Amino-PEG5-alcohol.

Caption: Experimental workflow for the amide coupling reaction.

Procedure:

-

In a round-bottom flask, dissolve 1-pyrenecarboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere for 1 hour to activate the carboxylic acid.

-

In a separate flask, dissolve Amino-PEG5-alcohol (1.1 eq) in a small amount of anhydrous DMF.

-

Add the solution of Amino-PEG5-alcohol to the activated 1-pyrenecarboxylic acid mixture.

-

Stir the reaction at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, dilute the mixture with dichloromethane (DCM).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as the final product.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Starting Materials

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 1-Pyrenecarboxylic Acid | C₁₇H₁₀O₂ | 246.26 | Yellow to green powder | 270-272 |

| Amino-PEG5-alcohol | C₁₀H₂₃NO₅ | 237.29 | Colorless to pale yellow oil | N/A |

Table 2: Properties and Characterization of this compound

| Property | Value |

| IUPAC Name | N-(14-hydroxy-3,6,9,12-tetraoxatetradecyl)pyrene-1-carboxamide |

| Molecular Formula | C₂₇H₃₁NO₆ |

| Molecular Weight | 465.54 g/mol |

| CAS Number | 1817735-44-6 |

| Appearance | Off-white to pale yellow solid or viscous oil |

| Solubility | Soluble in DMSO, DMF, DCM |

| Excitation Maximum (λex) | ~343 nm |

| Emission Maximum (λem) | ~377, 397 nm |

| Purity (typical) | >95% (determined by HPLC and NMR) |

Conclusion

This technical guide provides a detailed methodology for the synthesis of this compound, a key molecule for various applications in drug delivery and bio-imaging. The described synthetic route, centered around an EDC/NHS-mediated amide coupling, is a reliable and adaptable method for producing this fluorescently-labeled PEG linker. The provided experimental protocols and data tables serve as a valuable resource for researchers and scientists in the field. Careful execution of the described procedures and appropriate analytical characterization are essential for obtaining a high-purity product suitable for downstream applications.

The Core Mechanism of Pyrene-PEG5-alcohol in Targeted Protein Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Pyrene-PEG5-alcohol, positioning it within the broader and highly innovative field of targeted protein degradation. While not a biologically active agent in isolation, this compound serves as a crucial linker component in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This document will delve into the fundamental principles of PROTAC technology, the specific role of PEGylated linkers such as this compound, and the detailed experimental protocols used to characterize these powerful molecules.

Introduction to Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional small-molecule inhibitors that block the activity of a target protein, PROTACs physically remove the protein by hijacking the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][2] This event-driven pharmacology allows for a catalytic mode of action, where a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to potent and sustained pharmacological effects.[1][2]

A PROTAC molecule is comprised of three key components:

-

A ligand for the Protein of Interest (POI): This moiety specifically binds to the target protein intended for degradation.

-

A ligand for an E3 Ubiquitin Ligase: This component recruits an E3 ubiquitin ligase, a key enzyme in the UPS.

-

A Linker: This chemical tether connects the POI ligand and the E3 ligase ligand. This compound is an example of such a linker.

The core mechanism of action for a PROTAC involves the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

The Role of the Linker: A Focus on this compound

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex. The choice of linker can significantly impact the degradation efficiency (DC50) and the maximum level of degradation (Dmax).

This compound is a linker that incorporates a polyethylene glycol (PEG) chain. PEG linkers are widely used in PROTAC design due to their favorable properties:

-

Increased Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often hydrophobic PROTAC molecule.

-

Flexibility: PEG linkers provide conformational flexibility, which can be crucial for allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.

-

Reduced Non-specific Binding: The PEG moiety can shield the PROTAC from non-specific interactions with other proteins and cellular components.

The "PEG5" designation indicates five repeating ethylene glycol units, which defines the length of the linker. The optimal linker length is target-dependent and must be empirically determined. The pyrene group can be used for fluorescent tracking, while the alcohol functional group allows for straightforward chemical conjugation to the POI and E3 ligase ligands.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters used to quantify PROTAC performance are the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| ERα | VHL | PEG | 12 | - | Effective | |

| ERα | VHL | PEG | 16 | - | More Potent | |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |

| TBK1 | VHL | Alkyl/Ether | 12 - 29 | Submicromolar | - | |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | |

| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 |

Note: This table presents a compilation of data from different studies to illustrate the general principles of linker optimization. Direct comparison of absolute values between different target systems should be made with caution.

Experimental Protocols for PROTAC Characterization

A thorough characterization of a PROTAC involves a series of in vitro and cellular assays to assess its binding, ternary complex formation, and degradation-inducing activity.

Western Blotting for Protein Degradation

Western blotting is the most common method to quantify the degradation of a target protein in cells following PROTAC treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). The percentage of degradation is calculated relative to the vehicle-treated control.

Biophysical Assays for Ternary Complex Characterization

Understanding the formation and stability of the ternary complex is crucial for optimizing PROTAC design. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide valuable quantitative data on these interactions.

Table 2: Representative Biophysical Data for PROTAC Ternary Complex Formation

| PROTAC | Target | Binary K_D (nM) (PROTAC to VHL) | Binary K_D (nM) (PROTAC to Brd4^BD2) | Ternary K_D (nM) (PROTAC + Brd4^BD2 to VHL) | Cooperativity (α) | Reference |

| MZ1 | Brd4^BD2 | 29 | 4 | 1.8 | 16 | |

| AT1 | Brd4^BD2 | 29 | 18 | 4.5 | 6.4 | |

| MZP55 | Brd4^BD2 | 160 | 0.04 | 200 | 0.8 | |

| MZP61 | Brd4^BD2 | 1100 | 0.04 | 1100 | 1 |

Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D. A value > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of molecular interactions in real-time.

Protocol Outline:

-

Immobilization: Immobilize the E3 ligase (e.g., VHL) onto the sensor chip surface.

-

Binary Binding Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (K_D).

-

Inject a series of concentrations of the target protein over a fresh flow cell to confirm no non-specific binding.

-

-

Ternary Complex Analysis:

-

Inject a series of concentrations of the target protein pre-incubated with a saturating concentration of the PROTAC over the immobilized E3 ligase.

-

Alternatively, co-inject the PROTAC and target protein.

-

-

Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and dissociation constant (K_D) for both binary and ternary complex formation. Calculate the cooperativity factor (α).

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).

Protocol Outline:

-

Sample Preparation: Prepare the E3 ligase, target protein, and PROTAC in identical, well-matched buffers to minimize heats of dilution. Degas all solutions.

-

Binary Titrations:

-

Titrate the PROTAC into the E3 ligase solution to determine the binary binding parameters.

-

Titrate the PROTAC into the target protein solution.

-

-

Ternary Titration: Titrate the PROTAC into a solution containing a mixture of the E3 ligase and the target protein.

-

Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine K_D, ΔH, and n. Calculate the cooperativity factor.

Cellular Target Engagement and Permeability Assays

It is essential to confirm that a PROTAC can enter the cell and engage its target in a cellular context.

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.

Protocol Outline:

-

Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

-

Assay Setup: Plate the transfected cells in a white, 96-well plate. Add a cell-permeable fluorescent tracer that binds to the target protein.

-

Compound Treatment: Add serial dilutions of the PROTAC to the wells.

-

Signal Measurement: Add the NanoBRET® substrate and measure the BRET signal.

-

Data Analysis: Competition between the PROTAC and the tracer for binding to the target-NanoLuc® fusion results in a decrease in the BRET signal. The IC50 value, representing the concentration of PROTAC that displaces 50% of the tracer, is determined. By comparing the IC50 values in intact and permeabilized cells, an assessment of cell permeability can be made.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the intracellular concentration of a PROTAC.

Protocol Outline:

-

Cell Treatment: Treat cells with a known concentration of the PROTAC for a specified time.

-

Cell Harvesting and Lysis: Wash the cells to remove extracellular PROTAC. Lyse the cells and collect the lysate.

-

Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) to extract the PROTAC from the cell lysate. Include an internal standard for accurate quantification.

-

LC-MS/MS Analysis: Separate the PROTAC from other cellular components using liquid chromatography and detect and quantify it using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Generate a standard curve using known concentrations of the PROTAC to determine the intracellular concentration in the cell samples.

Signaling Pathways and Mechanistic Visualization

The mechanism of action of a PROTAC can be visualized as a catalytic cycle that hijacks the ubiquitin-proteasome system.

Conclusion

This compound is a valuable chemical tool that functions as a linker in the construction of PROTACs. Its PEGylated nature offers advantages in terms of solubility and flexibility, which are critical for the development of effective protein degraders. The ultimate mechanism of action of a PROTAC incorporating this linker is the targeted degradation of a specific protein through the ubiquitin-proteasome system. A comprehensive understanding of this mechanism, coupled with rigorous quantitative analysis using the experimental protocols outlined in this guide, is essential for the successful design and development of novel PROTAC-based therapeutics. The continued exploration of linker chemistry, including variations in length, rigidity, and composition, will undoubtedly lead to the generation of next-generation protein degraders with enhanced potency, selectivity, and drug-like properties.

References

Fluorescence properties of pyrene-containing molecules

An In-depth Technical Guide to the Fluorescence Properties of Pyrene-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene, a polycyclic aromatic hydrocarbon, stands as a cornerstone fluorophore in various scientific disciplines. Its unique and highly sensitive photophysical properties have rendered it an invaluable tool in chemistry, biology, and materials science. Pyrene-containing molecules are widely utilized as fluorescent probes due to their high fluorescence quantum yield, long excited-state lifetime, excellent cell permeability, and low cytotoxicity.[1][2] A hallmark of pyrene is its ability to form an excited-state dimer, known as an excimer, which has a distinct, red-shifted emission compared to the monomer.[3][4] This dual-emission capability, which is exquisitely sensitive to the local environment, allows for ratiometric measurements of solvent polarity, viscosity, and intermolecular distances, making pyrene derivatives powerful probes for studying protein conformation, detecting analytes, and imaging intracellular environments.[5]

Core Photophysical Principles

The utility of pyrene is rooted in its distinct absorption and emission characteristics, which are heavily influenced by its molecular environment and structure.

Monomer Absorption and Emission

In dilute solutions, the absorption spectrum of pyrene monomer features several bands, including a weak S₀ → S₁ transition around 372 nm and a much stronger S₀ → S₂ transition around 334 nm. Following excitation, the pyrene monomer relaxes to the ground state, emitting fluorescence characterized by a well-defined vibronic structure with five distinct peaks (Bands I-V).

The relative intensity of these vibronic bands is highly sensitive to the polarity of the solvent, a phenomenon known as the Ham effect. The ratio of the intensity of the first peak (Band I, ~375 nm) to the third peak (Band III, ~385 nm) serves as a reliable indicator of the microenvironmental polarity surrounding the probe.

Excimer Formation and Emission

One of the most powerful features of pyrene is its ability to form an excimer. When an excited-state pyrene molecule comes into close proximity (typically less than 10 Å) with a ground-state pyrene molecule, they can form a transient excited-state dimer. This excimer is unstable in the ground state and dissociates upon emission.

The fluorescence emission from the excimer is a broad, structureless band that is significantly red-shifted from the monomer emission, typically centered around 460-500 nm. The formation and subsequent emission of the excimer are diffusion-controlled processes, making the ratio of excimer-to-monomer (E/M) intensity a sensitive reporter on viscosity and molecular proximity. This principle is widely exploited to measure distances in macromolecules and to sense changes in viscosity.

Structural and Environmental Influences

The fluorescence properties of pyrene derivatives can be finely tuned through chemical modification and are strongly affected by the surrounding environment.

-

Substitution Effects : The position of substituents on the pyrene core significantly alters the photophysical properties. Substitution at the 1-position tends to influence both the S₁ and S₂ states, whereas substitution at the 2- and 7-positions has a stronger influence on the S₁ state while leaving the S₂ state more "pyrene-like". Alkyl groups can enhance fluorescence quantum yield through σ–π conjugation.

-

Quenching Mechanisms : Fluorescence can be quenched through various mechanisms, such as Photoinduced Electron Transfer (PET). For example, amine groups can quench pyrene fluorescence, a process that can be reversed by protonation, forming the basis for many pH sensors. This "off-on" switching is a common strategy in designing probes for specific analytes.

-

Aggregation-Induced Emission (AIE) : While pyrene typically suffers from aggregation-caused quenching, certain derivatives with bulky substituents that induce steric hindrance can exhibit AIE, where fluorescence is enhanced in the aggregated state.

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for unsubstituted pyrene and several of its derivatives, illustrating the impact of substitution on their fluorescence properties.

| Compound | Substitution Position(s) | λ_abs (nm) | λ_em (nm) (Monomer) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Solvent |

| Pyrene | Unsubstituted | 334 | 372, 383, 393 | 0.65 | ~382 | Cyclohexane |

| 4-(Pyren-1-yl)butyric acid | 1 | 344 | 377, 397 | 0.60 | 196 | Dichloromethane |

| 4-(Pyren-2-yl)butyric acid | 2 | 345 | 379, 398 | 0.70 | 622 | Dichloromethane |

| 2,7-bis(trimethylsilylethynyl)pyrene | 2, 7 | 371 | 400, 422 | 0.93 | 16.1 | Dichloromethane |

| 1-Methylpyrene | 1 | 344 | 377, 397 | 0.55 | - | Cyclohexane |

| 1-Aminopyrene | 1 | 360 | 415 | 0.44 | - | Cyclohexane |

Data compiled from multiple sources. Values can vary based on specific experimental conditions.

Applications in Sensing and Imaging

The unique properties of pyrene have led to its widespread application as a fluorescent probe in various fields.

Sensing Mechanisms

Pyrene-based probes are designed to report on specific analytes or environmental conditions through a change in their fluorescence signal. Common strategies include:

-

Ratiometric Sensing : By monitoring the ratio of two different emission wavelengths (e.g., monomer vs. excimer), these probes provide built-in self-calibration, making them robust against variations in probe concentration or excitation intensity. This is particularly effective for sensing viscosity.

-

"Turn-On/Off" Probes : These probes are designed with a recognition site linked to a quenching moiety. Upon binding to the target analyte, a conformational or electronic change occurs that inhibits the quenching process (e.g., PET), leading to a significant increase in fluorescence intensity ("turn-on"). This is a popular mechanism for detecting metal ions like Cu²⁺ and Hg²⁺.

References

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond simple inhibition to the targeted destruction of disease-causing proteins. These heterobifunctional molecules are at the forefront of a new era of chemical biology, offering the potential to address previously "undruggable" targets. At the heart of every PROTAC lies a critical, yet often underestimated, component: the linker. Far from being a mere passive tether, the linker is a key determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties. This in-depth technical guide provides a comprehensive exploration of PROTAC linkers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate molecular relationships that govern their function.

The Core Concept: PROTACs and the Ubiquitin-Proteasome System

PROTACs are engineered molecules composed of three key elements: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By simultaneously engaging both the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's natural protein degradation machinery.[] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]

The Role and Classification of PROTAC Linkers

The linker is a crucial architectural element that dictates the spatial arrangement of the POI and the E3 ligase within the ternary complex. Its length, composition, and rigidity profoundly influence the stability and productivity of this complex, which in turn determines the efficiency of protein degradation. PROTAC linkers are broadly classified into three main categories:

-

Flexible Linkers: These are the most common type of linkers, primarily composed of alkyl chains or polyethylene glycol (PEG) units. Their high conformational flexibility allows for a greater probability of forming a productive ternary complex by enabling the PROTAC to adopt various spatial arrangements. PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule.

-

Rigid Linkers: To overcome the potential entropic penalty associated with highly flexible linkers, rigid linkers incorporating cyclic structures (e.g., piperazine, piperidine), aromatic systems, or alkynes have been developed. These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to improved potency and selectivity.

-

"Smart" or Functional Linkers: This emerging class of linkers incorporates moieties that respond to specific stimuli, allowing for spatiotemporal control over PROTAC activity. Examples include photoswitchable linkers containing azobenzene groups that can be isomerized with light, and photocleavable linkers that release the active PROTAC upon irradiation.

Quantitative Insights: The Impact of Linker Properties on Degradation Efficacy

The optimization of a PROTAC's degradation efficiency, typically measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax), is heavily reliant on the linker's characteristics. The following tables summarize quantitative data from various studies, illustrating the critical impact of linker length and composition.

| Table 1: Impact of Linker Length on TBK1 Degradation | |||

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

| Data from a study on Tank-binding kinase 1 (TBK1) degraders shows that a minimum linker length is required for activity, with an optimal length leading to the highest potency and efficacy. |

| Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation | ||

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

| For Estrogen Receptor α (ERα) degraders, increasing the PEG linker length from 12 to 16 atoms resulted in more potent degradation. |

| Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation | ||

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |

| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |

| Rigid (Disubstituted Phenyl) | PROTACs 55-57 | No activity |

| In the context of Androgen Receptor (AR) degradation, a flexible PEG linker was effective, while rigidifying the linker with a disubstituted phenyl group abrogated activity, highlighting that increased rigidity is not always beneficial. |

| Table 4: Impact of Linker Rigidity on H-PGDS Degradation | |||

| PROTAC | Linker Feature | DC50 (nM) | Note |

| PROTAC-1 | Standard flexible linker | 0.094 | - |

| PROTAC-2 | Increased flexibility | 0.22 | - |

| PROTAC-3 | Increased rigidity (spirocycle) | 0.15 | - |

| PROTAC-4 | Increased rigidity (spirocycle) | 0.19 | - |

| A study on hematopoietic prostaglandin D synthase (H-PGDS) degraders showed that while linker rigidity can be modulated, it did not significantly impact the final degradation activity in this particular system, suggesting a complex interplay of factors. |

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental processes involved in PROTAC development, the following diagrams have been generated using the Graphviz DOT language.

Essential Experimental Protocols

Accurate and reproducible data are fundamental to the successful development of PROTACs. The following sections provide detailed methodologies for key experiments used to characterize PROTAC linkers and their effects.

PROTAC Synthesis: A General Approach using Click Chemistry

The modular nature of PROTACs lends itself to efficient synthesis, often employing "click chemistry" for the final coupling step. This protocol outlines a general strategy for synthesizing a PROTAC library with varying linker lengths.

Materials:

-

POI ligand functionalized with an alkyne group

-

E3 ligase ligand functionalized with an azide group

-

A series of bifunctional linkers of varying lengths with appropriate terminal groups for conjugation to the ligands

-

Copper(II) sulfate

-

Sodium ascorbate

-

Solvents (e.g., DMF, t-BuOH/H2O)

-

Analytical and preparative HPLC

-

LC-MS

Methodology:

-

Ligand Functionalization: Synthesize or procure the POI and E3 ligase ligands with appropriate functional handles (e.g., an alkyne on the POI ligand and an azide on the E3 ligase ligand) at a solvent-exposed position that does not interfere with protein binding.

-

Linker Preparation: Synthesize or procure a library of linkers with varying lengths and compositions (e.g., PEG or alkyl chains) that are bifunctional, allowing for attachment to the respective ligands.

-

First Coupling Reaction (if necessary): If the linker is not pre-functionalized, couple one end of the linker to either the POI or E3 ligase ligand using standard coupling chemistries (e.g., amide bond formation). Purify the ligand-linker intermediate using preparative HPLC.

-

Click Chemistry Reaction:

-

Dissolve the alkyne-functionalized ligand and the azide-functionalized ligand (or ligand-linker intermediate) in a suitable solvent mixture (e.g., t-BuOH/H2O).

-

Add a catalytic amount of copper(II) sulfate and an excess of sodium ascorbate to generate the Cu(I) catalyst in situ.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

-

Purification: Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Western Blotting for Protein Degradation

Western blotting is the gold-standard assay to quantify the extent of POI degradation following PROTAC treatment.

Materials:

-

Cell line expressing the POI

-

PROTAC compounds

-

Vehicle control (e.g., DMSO)

-

Cell culture reagents

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat the blotting process for the loading control antibody.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Biophysical Assays for Ternary Complex Characterization

Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for this purpose.

5.3.1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and affinity data (KD).

General Protocol Outline:

-

Immobilization: Immobilize one of the binding partners (typically the E3 ligase or the POI) onto the sensor chip surface.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (PROTAC-E3 ligase or PROTAC-POI).

-

Inject a series of concentrations of the other protein (POI or E3 ligase) to confirm its binding to the immobilized protein in the absence of the PROTAC (as a control).

-

-

Ternary Complex Formation:

-

To measure the formation of the ternary complex, inject a pre-incubated mixture of the PROTAC and the non-immobilized protein (analyte) over the immobilized protein.

-

Alternatively, inject the analyte protein in the presence of a constant concentration of the PROTAC.

-

-

Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary interactions. The cooperativity of ternary complex formation can be calculated by comparing the binding affinity of the analyte protein in the presence and absence of the PROTAC.

5.3.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

General Protocol Outline:

-

Sample Preparation:

-

Prepare purified solutions of the POI, E3 ligase, and PROTAC in the same buffer to minimize heat of dilution effects.

-

Degas all solutions before use.

-

-

Binary Titrations:

-

Perform separate titrations to determine the binary binding affinities: titrate the PROTAC into the POI solution and the PROTAC into the E3 ligase solution.

-

-

Ternary Complex Titration:

-

To characterize the ternary complex, saturate one of the proteins (e.g., the E3 ligase) with the PROTAC and titrate this complex into the POI solution.

-

-

Data Analysis:

-

Integrate the heat signals from each injection and plot them against the molar ratio of the titrant to the sample.

-

Fit the data to an appropriate binding model to determine the thermodynamic parameters for each interaction.

-

Conclusion and Future Perspectives

The linker is an indispensable component of PROTAC technology, playing a pivotal role in dictating the efficacy and selectivity of targeted protein degradation. The traditional "trial-and-error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies. Advances in computational modeling, structural biology, and biophysical techniques will continue to deepen our understanding of the intricate interplay between the linker, the POI, and the E3 ligase. This knowledge will empower the design of next-generation PROTACs with superior potency, refined selectivity, and enhanced drug-like properties, ultimately expanding the therapeutic potential of this transformative modality.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their often-poor aqueous solubility, a consequence of their high molecular weight and lipophilicity. This can hinder their formulation and bioavailability. PEG linkers, with their hydrophilic ethylene glycol repeats, are known to significantly enhance the solubility of PROTACs.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, excessive PEGylation can also lead to decreased cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.

Optimizing Ternary Complex Formation and Degradation Efficacy

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the PEG linker are critical in achieving the optimal orientation of the POI and the E3 ligase to enable efficient ubiquitination. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the two proteins into proximity.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficacy of PROTACs targeting different proteins.

| PROTAC Target | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| TBK1 | Alkyl/Ether | < 12 | No degradation | - | |

| TBK1 | Alkyl/Ether | 12 - 29 | Submicromolar | - | |

| TBK1 | Alkyl/Ether | 21 | 3 | 96 | |

| TBK1 | Alkyl/Ether | 29 | 292 | 76 | |

| Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1). This table demonstrates that for TBK1-targeting PROTACs, a linker length of 21 atoms resulted in the highest potency and efficacy. |

| PROTAC Target | Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |

| ERα | PEG | 12 | Effective | |

| ERα | PEG | 16 | More Potent | |

| Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα). This table illustrates that for ERα-targeting PROTACs, a 16-atom PEG linker was more potent than a 12-atom linker. |

| PROTAC Target | Linker Composition | CRBN Degradation in HEK293T cells | Reference |

| CRBN | Nine-atom alkyl chain | Concentration-dependent decrease | |

| CRBN | Three PEG units | Weak degradation | |

| Table 3: Comparison of Alkyl vs. PEG Linker for CRBN Degradation. This table shows that for CRBN-targeting PROTACs, an alkyl linker was more effective than a PEG linker of a similar length. This highlights the target- and system-dependent nature of optimal linker design. |

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a PEG Linker

This protocol describes a two-step synthesis of a BRD4-targeting PROTAC, utilizing a DBCO-NHCO-PEG4-acid linker for a modular and efficient assembly.

Step 1: Amide Coupling of Linker and E3 Ligase Ligand (Pomalidomide)

-

Reagents and Materials:

-

DBCO-NHCO-PEG4-acid (1.0 eq)

-

Pomalidomide (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (2.0 eq)

-

Anhydrous DMF

-

Standard glassware for organic synthesis under an inert atmosphere

-

-

Procedure:

-

Dissolve DBCO-NHCO-PEG4-acid and pomalidomide in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the DBCO-linker-pomalidomide conjugate.

-

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

-

Reagents and Materials:

-

DBCO-linker-pomalidomide conjugate (1.0 eq)

-

(+)-JQ1-PEG4-Azide (1.1 eq)

-

Anhydrous DMSO

-

-

Procedure:

-

Dissolve the DBCO-linker-pomalidomide conjugate and (+)-JQ1-PEG4-Azide in anhydrous DMSO.

-

Stir the reaction mixture at room temperature for 12-24 hours in the dark.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

-

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cells treated with a PROTAC.

-

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or a vehicle-only control for a predetermined time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to the dish, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Western Blotting: Transfer the separated proteins to a membrane. Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the kinetics and affinity of ternary complex formation.

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

E3 ligase, target protein (e.g., FLT-3), and PROTAC

-

Amine coupling kit for protein immobilization

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.

-

Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a dilution series of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

-

Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.

-

Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants for ternary complex formation. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.

-

Protocol 4: Caco-2 Permeability Assay

This protocol is used to assess the intestinal permeability of a PROTAC, which is a predictor of oral absorption.

-

Materials:

-

Caco-2 cells and cell culture reagents

-

Transwell inserts

-

Hanks' Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

PROTAC compound

-

LC-MS/MS system for quantification

-

-

Procedure:

-

Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to form a confluent and differentiated monolayer.

-

Assay Setup: Pre-incubate the Caco-2 monolayers with HBSS.

-

Permeability Measurement (Apical to Basolateral): Add the PROTAC solution (e.g., at 10 µM in HBSS with 0.25% BSA) to the apical (donor) chamber. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.

-

Permeability Measurement (Basolateral to Apical): In a separate set of wells, add the PROTAC solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.

-

Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

-

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The judicious selection and optimization of the PEG linker, guided by the principles and experimental methodologies outlined in this guide, are paramount to unlocking the full therapeutic potential of targeted protein degradation.

References

An In-depth Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, providing a powerful tool to address targets previously considered "undruggable."[1][2] This guide provides a comprehensive overview of the core principles of TPD, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid researchers in this rapidly evolving field.

The primary mechanism of TPD involves hijacking the Ubiquitin-Proteasome System (UPS), the major pathway for selective degradation of endogenous proteins in eukaryotic cells.[3] This is typically achieved through small molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which induce proximity between a target protein and an E3 ubiquitin ligase.[1]

Core Mechanisms of Targeted Protein Degradation

The foundation of TPD lies in coopting the cell's natural protein degradation pathways. The most commonly exploited pathway is the Ubiquitin-Proteasome System (UPS).

The Ubiquitin-Proteasome System (UPS)

The UPS is a multi-step enzymatic cascade responsible for marking unwanted or misfolded proteins for destruction. The process involves the covalent attachment of a small regulatory protein called ubiquitin to the target protein, a process known as ubiquitination.

The key players in the ubiquitination cascade are:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to a lysine residue on the target protein. The human genome encodes over 600 E3 ligases, providing a vast repertoire for selective protein targeting.